molecular formula C7H4F2O2 B106909 3,5-Difluoro-4-hydroxybenzaldehyde CAS No. 118276-06-5

3,5-Difluoro-4-hydroxybenzaldehyde

Cat. No. B106909
Key on ui cas rn: 118276-06-5
M. Wt: 158.1 g/mol
InChI Key: SKOYTQILPMNZQO-UHFFFAOYSA-N
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Patent
US09212196B2

Procedure details

A stirring solution of 2,6-difluorophenol (2 g, 15.4 mmol) and hexamethylenetetramine (2.16 g, 15.4 mmol) in TFA (16 mL) was heated at reflux under argon overnight. On cooling to room temperature the solvent was evaporated in vacuum and the crude residue was taken up in DCM (35 mL). The mixture was washed with an aqueous solution of NaHCO3 (sat.) and the separated aqueous layer acidified to pH 1 with concentrated HCl. The aqueous layer was extracted with DCM (2×25 mL), the combined organic fractions dried (MgSO4) and evaporated in vacuum to afford desired product as a cream solid (1.76 g, 73%). Rf=0.39 (SiO2; cyclohexane/EtOAc (6/4); UV) 1H NMR (300 MHz; CDCl3) δ: 6.38 (br, 1H); 7.50 (d, 2H, J=6.6 Hz); 9.82 (s, 1H). 13C NMR (75 MHz; CDCl3) δ: 113.2 (dd, JCF=13.8 Hz and 7.8 Hz); 128.2 (t, JCF=6.0 Hz); 139.0 (t, JCF=16.1 Hz); 151.9 (dd, JCF=246.9 Hz and 5.3 Hz); 189.1. 19F NMR (282 MHz; CDCl3) δ: −52.2
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[OH:9].C1N2CN3CN(C2)CN1C3.[C:20](O)(C(F)(F)F)=[O:21]>>[F:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([F:8])[C:3]=1[OH:9])[CH:20]=[O:21]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)O
Name
Quantity
2.16 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
16 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuum
WASH
Type
WASH
Details
The mixture was washed with an aqueous solution of NaHCO3 (sat.)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuum

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=O)C=C(C1O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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